Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a dichlorophenyl group, a dimethylamino group, and an acrylate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with piperazine to form 4-(3,4-dichlorophenyl)piperazine.
Carbamoylation: The piperazine derivative is then reacted with a suitable carbamoyl chloride to introduce the carbonyl group, forming 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl} intermediate.
Acrylate Formation: The final step involves the reaction of the intermediate with dimethylaminoacrylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The acrylate ester can undergo hydrolysis, releasing active metabolites that further exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate
- Methyl 2-{[4-(2,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate
Uniqueness
Compared to similar compounds, Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate stands out due to the specific positioning of the dichlorophenyl group and the presence of both dimethylamino and acrylate functionalities. These features confer unique reactivity and potential biological activity, making it a valuable compound for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl (E)-2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O3/c1-20(2)11-13(17(24)25-3)16(23)22-8-6-21(7-9-22)12-4-5-14(18)15(19)10-12/h4-5,10-11H,6-9H2,1-3H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZXIDLFFOOSA-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.